molecular formula C23H31ClN2O B12636182 N-[1-phenyl-5-(1-piperidinyl)pentyl]-benzamide hydrochloride

N-[1-phenyl-5-(1-piperidinyl)pentyl]-benzamide hydrochloride

Cat. No.: B12636182
M. Wt: 387.0 g/mol
InChI Key: LTOSSXNAJWVHJA-UHFFFAOYSA-N
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Description

N-[1-phenyl-5-(1-piperidinyl)pentyl]-benzamide hydrochloride is a chemical compound known for its significant pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-phenyl-5-(1-piperidinyl)pentyl]-benzamide hydrochloride typically involves the reaction of 1-phenyl-5-(1-piperidinyl)pentan-1-one with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[1-phenyl-5-(1-piperidinyl)pentyl]-benzamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[1-phenyl-5-(1-piperidinyl)pentyl]-benzamide hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[1-phenyl-5-(1-piperidinyl)pentyl]-benzamide hydrochloride involves its interaction with specific molecular targets, such as ion channels and receptors. It is known to modulate the activity of potassium channels, leading to prolonged action potentials in cardiac cells. This property makes it a potential candidate for the treatment of arrhythmias .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-phenyl-5-(1-piperidinyl)pentyl]-benzamide hydrochloride is unique due to its specific interaction with potassium channels and its potential use as an antiarrhythmic agent. Its structural features, such as the piperidine ring and benzamide moiety, contribute to its distinct pharmacological profile .

Properties

Molecular Formula

C23H31ClN2O

Molecular Weight

387.0 g/mol

IUPAC Name

N-(1-phenyl-5-piperidin-1-ylpentyl)benzamide;hydrochloride

InChI

InChI=1S/C23H30N2O.ClH/c26-23(21-14-6-2-7-15-21)24-22(20-12-4-1-5-13-20)16-8-11-19-25-17-9-3-10-18-25;/h1-2,4-7,12-15,22H,3,8-11,16-19H2,(H,24,26);1H

InChI Key

LTOSSXNAJWVHJA-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCCCC(C2=CC=CC=C2)NC(=O)C3=CC=CC=C3.Cl

Origin of Product

United States

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